![molecular formula C12H10BrNO3S2 B13888864 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide typically involves the introduction of a bromomethyl group to the benzoyl moiety, followed by the attachment of the thiophene-2-sulfonamide group. Common synthetic routes include:
Analyse Des Réactions Chimiques
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Applications De Recherche Scientifique
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the synthesis of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds used as corrosion inhibitors and metal complexing agents
Mécanisme D'action
The mechanism of action of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonamide group can interact with various biological targets, modulating their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H10BrNO3S2 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
4-[3-(bromomethyl)benzoyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10BrNO3S2/c13-6-8-2-1-3-9(4-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2,(H2,14,16,17) |
Clé InChI |
SSKYKQQLOBFTEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
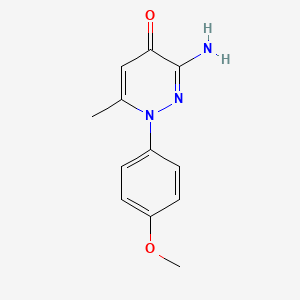
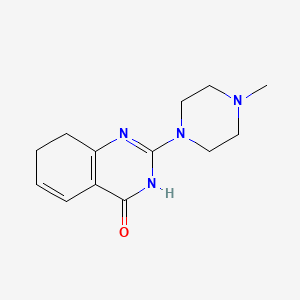

![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)

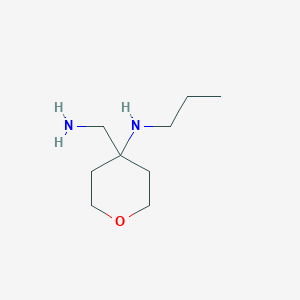
![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
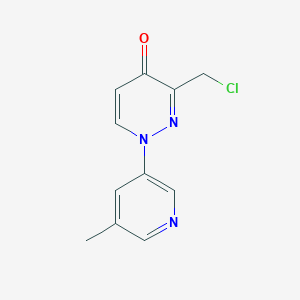
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
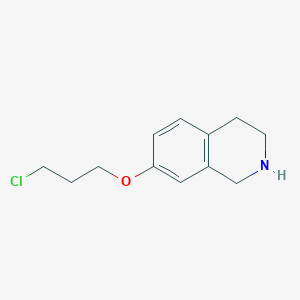
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
